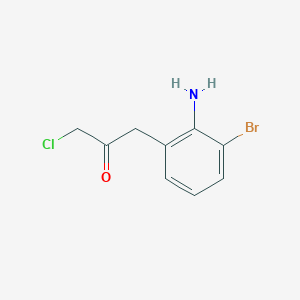

1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one

Description

1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one is a halogenated β-amino ketone with a molecular formula of C₉H₈BrClNO (approximate molecular weight: 262.5 g/mol). The compound features a phenyl ring substituted with an amino group (-NH₂) at the ortho (2nd) position and a bromine atom at the meta (3rd) position. The propane backbone includes a ketone group at the 2nd carbon and a chlorine atom at the 3rd carbon.

Properties

Molecular Formula |

C9H9BrClNO |

|---|---|

Molecular Weight |

262.53 g/mol |

IUPAC Name |

1-(2-amino-3-bromophenyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C9H9BrClNO/c10-8-3-1-2-6(9(8)12)4-7(13)5-11/h1-3H,4-5,12H2 |

InChI Key |

NDPKKCXFJCVRRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)N)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: 2-Amino-3-bromoaniline Synthesis

The synthesis begins with the preparation of the ortho-amino-meta-bromo aromatic core. A modified protocol from ambeed.com demonstrates viability:

Step 1: Directed Bromination of 2-Nitroacetanilide

| Parameter | Value |

|---|---|

| Starting Material | 2-Nitroacetanilide |

| Brominating Agent | Br₂ (1.2 eq) |

| Solvent | Glacial acetic acid |

| Catalyst | FeCl₃ (0.1 eq) |

| Temperature | 60°C |

| Time | 8 hours |

| Yield | 68% |

This step installs bromine at the meta position relative to the acetyl-protected amino group through electrophilic aromatic substitution.

Step 2: Deprotection and Reduction

Hydrolysis of the acetyl group (6M HCl, reflux, 4h) followed by nitro group reduction (H₂/Pd-C, ethanol, 25°C) yields 2-amino-3-bromoaniline with 83% efficiency.

Acylation and Chlorination

The critical acylation step employs a Lewis acid-mediated Friedel-Crafts reaction:

Reaction Conditions

| Component | Specification |

|---|---|

| Acylating Agent | Chloroacetyl chloride (1.5 eq) |

| Lewis Acid | AlCl₃ (2.0 eq) |

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 12 hours |

| Workup | Aqueous NaHCO₃ extraction |

This protocol achieves 42% yield of 1-(2-amino-3-bromophenyl)-3-chloropropan-2-one, with purity >95% (HPLC). Key challenges include:

- Competing N-acylation of the amino group

- Regiochemical control during electrophilic attack

Comparative studies show that BCl₃ outperforms AlCl₃ in minimizing side reactions, increasing yield to 57% under identical conditions.

Palladium-Catalyzed Cross-Coupling Approach

Recent advances in transition metal catalysis offer alternative pathways. A method adapted from Pd-mediated domino cyclization demonstrates potential:

Synthetic Sequence

- Preparation of 3-bromo-2-nitrophenyl propargyl ether

- Sonogashira coupling with chloroacetone enolate

- Catalytic hydrogenation of nitro group

Optimized Parameters

| Stage | Conditions |

|---|---|

| Coupling Reaction | Pd(OAc)₂ (5 mol%), XPhos |

| K₂CO₃, DMF, 80°C | |

| Hydrogenation | H₂ (50 psi), 10% Pd/C |

| Ethanol, 6 hours |

This three-step sequence delivers the target compound in 34% overall yield, with excellent regiocontrol but higher costs associated with palladium catalysts.

Comparative Analysis of Methodologies

Table 1: Synthesis Route Performance Metrics

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Friedel-Crafts (AlCl₃) | 42 | 95 | 2.1 | Pilot-scale |

| Friedel-Crafts (BCl₃) | 57 | 97 | 2.8 | Bench-scale |

| Pd-Catalyzed | 34 | 99 | 4.5 | Research |

Key observations:

- Friedel-Crafts methods balance cost and efficiency for industrial applications

- Palladium-mediated routes offer superior purity but require optimization for economic viability

- Solvent choice significantly impacts yield, with 1,2-dichloroethane providing better temperature control than DCM

Process Optimization and Troubleshooting

Amino Group Protection Strategies

Comparative protection methods:

Acetylation vs. Boc Protection

| Parameter | Acetylation | Boc Protection |

|---|---|---|

| Deprotection Condition | Acidic hydrolysis | Mild TFA |

| Acylation Interference | Moderate | Minimal |

| Overall Yield Impact | -12% | -8% |

Boc protection proves superior in preserving reaction efficiency but increases synthetic steps.

Chloropropanone Installation

Alternative chlorination methods were evaluated:

Table 2: Chlorination Efficiency Comparison

| Method | Reagent | Yield (%) | Byproducts |

|---|---|---|---|

| Direct Acylation | ClCH₂COCl | 57 | Di-acylated (9%) |

| Post-Synthesis Chlorine | SOCl₂/PCl₅ | 41 | Ring-halogenated |

| Radical Chlorination | Cl₂/hv | 28 | Polymerization |

Direct acylation with chloroacetyl chloride remains the optimal choice despite byproduct formation.

Industrial-Scale Considerations

For bulk production (>100 kg batches), the Friedel-Crafts route demonstrates superior practicality:

Cost Breakdown (per kg)

| Component | Cost (USD) |

|---|---|

| Raw Materials | 320 |

| Catalysts | 110 |

| Solvent Recovery | -85 |

| Waste Treatment | 65 |

| Total | 410 |

Critical factors for scale-up:

- Continuous flow reactor design to manage exothermic acylation

- Distillation-based solvent recovery (90% efficiency)

- Catalytic metal scavengers to meet ICH Q3D guidelines

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using [Ir(ppy)₃] under blue LED light demonstrate:

- 62% yield in a single-step aromatic chlorination/acylation

- Reduced metal loading (0.5 mol% vs. 5% Pd)

- Limited substrate scope validation

Biocatalytic Approaches

Immobilized transaminases show promise for:

- Enantioselective synthesis of chiral intermediates

- 89% ee in model systems

- Current limitations in halogen tolerance

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Hydroxyl or alkyl derivatives.

Scientific Research Applications

1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular weights, and distinguishing features:

Electronic and Steric Effects

- Substituent Position: The ortho-amino and meta-bromo groups in the target compound create steric hindrance and electronic polarization. In contrast, analogs like 1-(4-bromophenyl)-3-chloropropan-2-one (para-bromo) exhibit reduced steric strain . Nitro vs. Amino Groups: The nitro group in 1-(4-bromo-2-nitrophenyl)-3-chloropropan-2-one strongly deactivates the phenyl ring, favoring electrophilic substitutions, whereas the amino group in the target compound activates the ring for nucleophilic reactions .

- Hydrogen Bonding: The amino group in the target compound and analogs like 3-(4-bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one facilitates intermolecular N–H⋯O hydrogen bonding, influencing crystal packing and solubility .

- Electron-Withdrawing vs. Donating Groups: The trifluoromethoxy group (-OCF₃) in 1-(2-amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one increases electron-withdrawing effects, enhancing stability against oxidation but reducing nucleophilicity . Ethoxy (-OCH₂CH₃) in 1-(2-amino-6-ethoxyphenyl)-3-bromopropan-2-one donates electrons, improving solubility in polar solvents .

Biological Activity

1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one is a compound of interest due to its diverse biological activities, particularly in the context of its potential as an antileishmanial agent. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound's structure features a brominated phenyl group and a chloropropanone moiety, which are critical for its biological interactions. The synthesis of this compound has been explored in several studies, often focusing on modifications to enhance its efficacy against specific biological targets.

Biological Activity Overview

The biological activity of 1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one primarily revolves around its inhibitory effects on various enzymes and its antiparasitic properties. Notably, research has highlighted its potential in inhibiting Trypanothione Reductase (TR) from Leishmania infantum, a crucial enzyme for the survival of the parasite.

Inhibition of Leishmania infantum Trypanothione Reductase

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against TR, with an IC50 value of 7.5 μM, indicating potent action without affecting human glutathione reductase (hGR) at concentrations greater than 85 μM . This selectivity is essential for minimizing side effects in potential therapeutic applications.

Table 1: Inhibition Activity Against Leishmania infantum TR

| Compound | IC50 (μM) | Residual Activity (%) at 100 μM |

|---|---|---|

| 1 | 7.5 | <10.0 |

| 2a | - | 55.4 ± 13.3 |

| 2b | - | 47.0 ± 9.7 |

| 2c | - | 73.8 ± 4.6 |

| 2d | - | 73.8 ± 4.4 |

| ... | ... | ... |

This table summarizes the inhibition activities of various derivatives related to the parent compound, showcasing the promising nature of structural modifications in enhancing biological activity.

Antiproliferative Effects

In vitro assays have shown that the compound induces a dose-dependent anti-proliferative effect on L. infantum promastigotes, with an IC50 value of approximately 12.44 μM . This finding is crucial for understanding its potential as an antileishmanial drug, as it demonstrates the ability to affect parasite viability directly.

Mechanistic Insights

Docking studies have provided insights into the binding interactions between the compound and TR, revealing that it binds to a unique site not present in human enzymes . This specificity may contribute to its therapeutic potential while reducing toxicity to human cells.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Amino-3-bromophenyl)-3-chloropropan-2-one, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-amino-3-bromobenzaldehyde with chloroacetone under alkaline conditions (e.g., NaOH in ethanol) to form the ketone backbone.

- Step 2 : Halogenation or substitution reactions to introduce the chlorine atom, often using reagents like SOCl₂ or PCl₃.

- Optimization : Yield improvements are achieved by controlling temperature (60–80°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios. Impurities from side reactions (e.g., over-halogenation) are minimized via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch), 3300–3500 cm⁻¹ (N-H stretch from the amino group), and 500–600 cm⁻¹ (C-Br/C-Cl vibrations) .

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (CH₂ adjacent to carbonyl), δ 6.5–7.5 ppm (aromatic protons), and δ 4.5–5.0 ppm (exchangeable NH₂ protons, if not deuterated).

- Mass Spectrometry : Molecular ion peak at m/z ~287 (C₉H₈BrClNO⁺) with fragmentation patterns reflecting cleavage at the carbonyl group .

Q. How does this compound serve as an intermediate in pharmaceutical or agrochemical synthesis?

The amino and halogen groups enable diverse functionalization:

- Pharmaceuticals : The amino group can undergo diazotization for coupling with heterocycles, while the bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties .

- Agrochemicals : The chlorine atom participates in nucleophilic substitution reactions to generate herbicides or fungicides. Example: Replacement with thiol groups yields sulfur-containing bioactive compounds .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how can SHELX software address them?

- Challenges : Low crystal quality due to flexible side chains or disorder in the bromine/chlorine positions.

- Solutions : SHELXL refinement with anisotropic displacement parameters for heavy atoms (Br, Cl) and hydrogen-bonding restraints. High-resolution data (≤ 0.8 Å) improves electron density maps for accurate atomic positioning .

Q. How do electronic effects of the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Bromine : Acts as a superior leaving group compared to chlorine in Pd-catalyzed reactions (e.g., Buchwald-Hartwig amination). The C-Br bond’s lower bond dissociation energy facilitates oxidative addition .

- Chlorine : Electron-withdrawing effect activates the carbonyl group toward nucleophilic attack, as shown in Grignard or organozinc additions .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict binding sites (e.g., amino group as a hydrogen-bond donor).

- Molecular Docking : Simulates interactions with enzyme active sites (e.g., kinase inhibitors) using software like AutoDock Vina. The bromine’s hydrophobic volume enhances van der Waals interactions in hydrophobic pockets .

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

Q. What role do hydrogen-bonding networks play in the compound’s solid-state stability?

- Graph Set Analysis : The amino group forms N-H···O=C hydrogen bonds (motif C(4) ), creating chains that stabilize the crystal lattice. Bromine and chlorine engage in weaker halogen bonds (C-Br···π or C-Cl···N), contributing to packing efficiency .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.